

"Peniciside" vs penicillin efficacy comparison

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Penicillin: Efficacy and Mechanism of Action

Penicillin is a group of β -lactam antibiotics used in the treatment of bacterial infections caused by susceptible, usually Gram-positive, organisms.

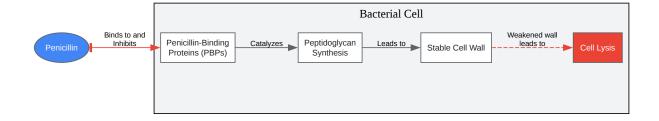
Mechanism of Action

The efficacy of penicillin is attributed to its ability to interfere with the synthesis of the bacterial cell wall.

- Binding to Penicillin-Binding Proteins (PBPs): Penicillin binds to and inactivates PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.
- Inhibition of Peptidoglycan Synthesis: This inactivation prevents the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall.
- Cell Lysis: The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Below is a diagram illustrating the mechanism of action of Penicillin.





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Caption: Mechanism of action of Penicillin.

Efficacy Data

The efficacy of penicillin is typically determined by its minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism after overnight incubation. The MIC values for penicillin against various bacterial strains are extensively documented in scientific literature and are a key component of susceptibility testing.

Table 1: Example MIC Values for Penicillin G against various bacterial strains

Bacterial Strain	MIC Range (μg/mL)
Streptococcus pneumoniae	0.008 - 2.0
Streptococcus pyogenes	≤ 0.12
Staphylococcus aureus (susceptible)	≤ 0.12
Neisseria meningitidis	≤ 0.12

Note: Data is illustrative and actual MIC values can vary between specific isolates.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth



Microdilution

A standardized method for determining the MIC of an antibiotic is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of penicillin that inhibits the visible growth of a specific bacterial strain.

Materials:

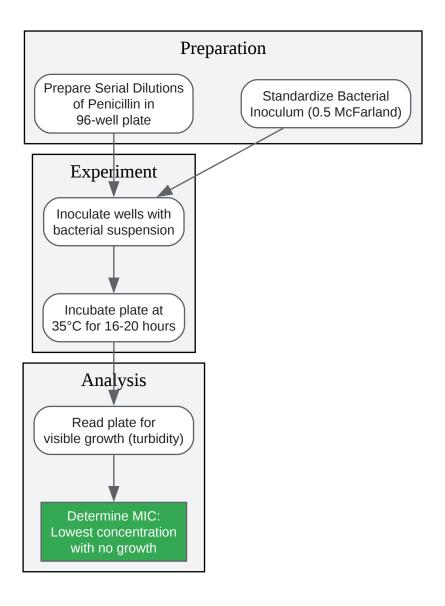
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Penicillin stock solution
- Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
- Incubator (35°C ± 2°C)
- Pipettes and sterile tips

Procedure:

- Prepare Penicillin Dilutions: A serial two-fold dilution of penicillin is prepared in the microtiter plate using CAMHB. This typically results in a range of concentrations from 128 μg/mL down to 0.06 μg/mL.
- Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
- Controls: A positive control well (broth and inoculum, no antibiotic) and a negative control
 well (broth only) are included.
- Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: The MIC is recorded as the lowest concentration of penicillin at which there
 is no visible growth (turbidity) in the well.



Below is a diagram illustrating the workflow for a broth microdilution assay.



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Caption: Broth microdilution workflow for MIC determination.

In conclusion, while a comparison with "**Peniciside**" is not feasible due to the term's non-existence in scientific literature, the efficacy and experimental protocols for penicillin are well-established and provide a robust framework for antibiotic research. Researchers are encouraged to refer to established standards and literature when evaluating penicillin and its derivatives.



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